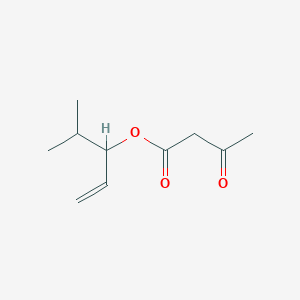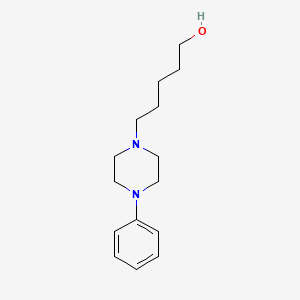
5-(4-Phenylpiperazin-1-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Phenylpiperazin-1-yl)pentan-1-ol is a chemical compound with the molecular formula C15H24N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylpiperazin-1-yl)pentan-1-ol typically involves the reaction of 4-phenylpiperazine with a suitable pentan-1-ol derivative. One common method is the nucleophilic substitution reaction where 4-phenylpiperazine reacts with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenylpiperazin-1-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
5-(4-Phenylpiperazin-1-yl)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly in the central nervous system.
Medicine: It has potential therapeutic applications as a ligand for dopamine receptors, which are involved in various neurological disorders.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Phenylpiperazin-1-yl)pentan-1-ol involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the central nervous system, potentially leading to therapeutic effects in conditions like depression, schizophrenia, and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
5-(4-Phenylpiperazin-1-yl)pentan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
5-(4-Phenylpiperazin-1-yl)pentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenylpiperazine: The parent compound without the pentan-1-ol side chain.
Uniqueness
5-(4-Phenylpiperazin-1-yl)pentan-1-ol is unique due to its specific combination of the piperazine ring and the pentan-1-ol side chain. This structure allows it to interact with a distinct set of molecular targets, making it valuable in medicinal chemistry and drug development .
Properties
CAS No. |
93151-66-7 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
5-(4-phenylpiperazin-1-yl)pentan-1-ol |
InChI |
InChI=1S/C15H24N2O/c18-14-6-2-5-9-16-10-12-17(13-11-16)15-7-3-1-4-8-15/h1,3-4,7-8,18H,2,5-6,9-14H2 |
InChI Key |
YFMBXOCLJCLTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



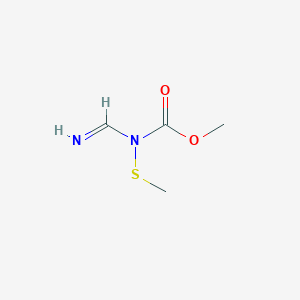


![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
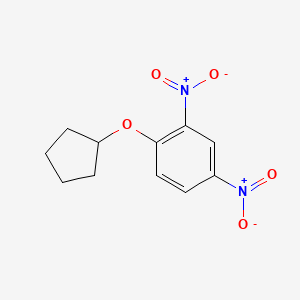
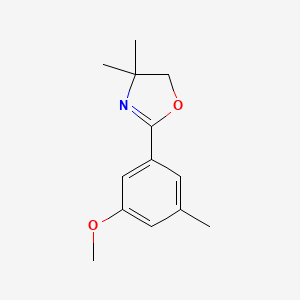
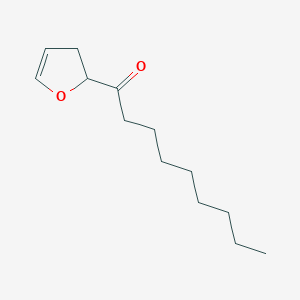
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
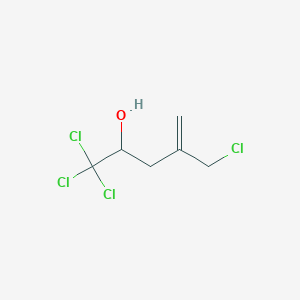


![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
